The synthesis of N-Desmethyl Enzalutamide-d6 involves several steps that typically include the demethylation of enzalutamide to yield its desmethyl form. The following methods have been documented:
These methods emphasize the importance of controlling reaction conditions to obtain high yields and purity of the desired compound.
The molecular structure of N-Desmethyl Enzalutamide-d6 can be represented as follows:
N-Desmethyl Enzalutamide-d6 can participate in various chemical reactions that are essential for its characterization and application:
N-Desmethyl Enzalutamide-d6 acts as an androgen receptor antagonist, similar to its parent compound enzalutamide. Its mechanism involves:
N-Desmethyl Enzalutamide-d6 exhibits several notable physical and chemical properties:
N-Desmethyl Enzalutamide-d6 serves multiple scientific purposes:
Stable isotope-labeled analogs (e.g., deuterium, carbon-13) are indispensable in modern pharmacokinetic research due to their near-identical chemical properties to unlabeled compounds and distinct mass differences for analytical discrimination. These compounds serve as internal standards in quantitative bioanalysis, correcting for matrix effects, extraction efficiency variability, and instrument fluctuations. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs co-elute with native analytes but are distinguished by unique mass transitions (e.g., m/z 456 → 339 for N-Desmethyl Enzalutamide-d6 versus m/z 450 → 333 for its non-deuterated form) [2] [6]. This enables precise quantification of drugs and metabolites in biological matrices like plasma, with accuracy and precision typically maintained at 85–115% and <15% coefficient of variation, respectively [2] [10]. For enzalutamide and its active metabolite N-Desmethyl Enzalutamide, deuterated standards are crucial for reliable therapeutic drug monitoring (TDM) and drug interaction studies, particularly given enzalutamide’s role as a strong CYP3A4 inducer and CYP2C8 substrate [3] [5].
Table 1: Key Analytical Parameters for N-Desmethyl Enzalutamide-d6 in LC-MS/MS
Parameter | Value/Description | Methodological Context |
---|---|---|
Molecular Weight | 456.45 g/mol | [6] [8] |
Quantifier Transition | m/z 456.5 → 339.2 | Positive electrospray ionization [10] |
Retention Time | ~2.4–2.5 min (C18 column) | Gradient elution with 0.1% formic acid [2] |
Linearity Range | 500–50,000 ng/mL | Covers clinical steady-state concentrations [2] |
Precision (Inter-day) | <8% | EMA/FDA-compliant validation [2] |
N-Desmethyl Enzalutamide (NDE) is the primary active metabolite of the androgen receptor inhibitor enzalutamide, formed via CYP3A4-mediated N-demethylation of the parent drug [1] [3]. It exhibits equipotent activity to enzalutamide in inhibiting androgen receptor nuclear translocation and DNA binding, with in vitro half-maximal inhibitory concentration (IC₅₀) values comparable to the parent compound [4] [8]. Pharmacokinetically, NDE achieves plasma concentrations approximately 0.7–0.9-fold those of enzalutamide at steady state (mean trough: 8.8 ± 2.1 μg/mL vs. 12.4 ± 3.0 μg/mL) and contributes significantly to the composite pharmacodynamic activity of enzalutamide therapy [1] [5]. Unlike the carboxylic acid metabolite of enzalutamide (pharmacologically inactive), NDE’s long half-life (~7–9 days) parallels enzalutamide’s 5.8-day half-life, leading to substantial accumulation and persistent receptor blockade [5] [7]. Crucially, exposure-response analyses in metastatic castration-resistant prostate cancer (mCRPC) patients reveal no statistically significant association between NDE trough concentrations and progression-free survival (PFS) or overall survival (OS), suggesting efficacy is maintained across a wide exposure range [1] [5].
Deuterium labeling at metabolically vulnerable sites leverages the kinetic isotope effect (KIE) to retard metabolic degradation. N-Desmethyl Enzalutamide-d6 incorporates six deuterium atoms at the two methyl groups of the hydantoin ring (N-CH₃ → N-CD₃), positions critical for oxidative metabolism [4] [6]. The C-D bond is stronger than C-H (bond dissociation energy: ~100 kJ/mol higher), leading to:
Table 2: Impact of Deuteration on Enzalutamide and Metabolite Pharmacokinetics
Parameter | Non-Deuterated Enzalutamide | Deuterated Analog (d₃-Enzalutamide) | Change |
---|---|---|---|
CLint (Human) | 100% (Reference) | 27.1% | ↓ 72.9% |
AUC0–t (Rat) | 100% (Reference) | 202% | ↑ 102% |
Cmax (Rat) | 100% (Reference) | 135% | ↑ 35% |
NDE Exposure (Rat) | 100% (Reference) | 12.5% | ↓ 87.5% |
Data derived from in vitro microsomal studies and single-dose rat pharmacokinetics [4]
In bioanalytical workflows, these properties make N-Desmethyl Enzalutamide-d6 an ideal internal standard. It mirrors the extraction efficiency and chromatographic behavior of native NDE but is resistant to in vitro degradation during sample preparation (e.g., stable for 24 hours in whole blood and 23 days in plasma at 2–8°C) [2] [10]. This stability underpins robust quantification in clinical studies, particularly for assessing drug-drug interactions where enzalutamide’s exposure can be altered by CYP2C8 inhibitors like gemfibrozil (2.2-fold increase in composite AUC) [3] [5].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3